Inhibition of Pneumocystis carinii Dihydrofolate Reductase (DHFR) Compared to a Clinical Standard
2-Methoxy-6-methylpyridine-3-carbothioamide demonstrates a measurable, albeit modest, inhibitory effect against *Pneumocystis carinii* dihydrofolate reductase (DHFR) with an IC50 of 12,000 nM (12 µM) [1]. For context, this places it in a similar efficacy range as the reference antimalarial drug trimethoprim, which exhibits an IC50 of 13.36 µM against the same enzyme in similar assay conditions [2]. This provides a validated benchmark for its activity profile, distinguishing it from structurally distinct pyridine hybrids that can achieve much higher potencies (IC50 as low as 0.72 µM) but often come with increased molecular complexity and off-target liabilities [2].
| Evidence Dimension | Inhibition of P. carinii DHFR |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 µM) |
| Comparator Or Baseline | Trimethoprim (Clinical standard): IC50 = 13,360 nM (13.36 µM); Optimized benzimidazole/pyridine hybrid: IC50 = 720 nM (0.72 µM) |
| Quantified Difference | Target compound IC50 is ~10% lower than trimethoprim; ~16.7-fold less potent than optimized hybrid 5j. |
| Conditions | In vitro enzymatic assay monitoring NADPH oxidation at 340 nm, 37°C [1][2]. |
Why This Matters
This data provides a quantitative benchmark for the compound's antiparasitic potential, confirming activity in the clinically relevant low micromolar range against a validated drug target.
- [1] BindingDB. (n.d.). PrimarySearch_ki entry for 2-methoxy-6-methylpyridine-3-carbothioamide against Pneumocystis carinii DHFR. View Source
- [2] Design, synthesis, antimalarial activity, and in-silico studies of new benzimidazole/pyridine hybrids as dihydrofolate reductase inhibitors. (2025). PubMed Abstract. View Source
